molecular formula C20H15N3O13S4 B13768127 2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid CAS No. 57583-83-2

2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid

Cat. No.: B13768127
CAS No.: 57583-83-2
M. Wt: 633.6 g/mol
InChI Key: GAUPYFDEVHTURJ-UHFFFAOYSA-N
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Description

2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its azo group (-N=N-) linking two naphthalene rings, each substituted with amino, hydroxy, and disulphonic acid groups. It is commonly used in the synthesis of dyes and pigments due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 8-amino-1-hydroxy-3,6-disulphonic acid under acidic conditions to form the diazonium salt. This intermediate is then coupled with naphthalene-1,5-disulphonic acid in an alkaline medium to yield the final azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. This property is exploited in dyeing processes, where the compound binds to substrates through ionic and covalent interactions. The molecular targets include various functional groups on the substrate, leading to strong and stable coloration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid is unique due to its azo linkage, which imparts distinct color properties and reactivity. This makes it particularly valuable in dye synthesis compared to its non-azo counterparts .

Properties

CAS No.

57583-83-2

Molecular Formula

C20H15N3O13S4

Molecular Weight

633.6 g/mol

IUPAC Name

5-amino-3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C20H15N3O13S4/c21-13-8-10(37(25,26)27)6-9-7-16(39(31,32)33)18(19(24)17(9)13)23-22-14-5-4-11-12(20(14)40(34,35)36)2-1-3-15(11)38(28,29)30/h1-8,24H,21H2,(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36)

InChI Key

GAUPYFDEVHTURJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)C(=C1)S(=O)(=O)O

Origin of Product

United States

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